3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide typically involves multiple steps, starting with the preparation of the pyrazole core One common approach is the reaction of hydrazine with a β-diketone or β-ketoester to form the pyrazole ring
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity. The process would also involve purification steps to remove any by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxy group on the phenyl ring can be oxidized to form a quinone derivative.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Electrophilic substitution reactions can occur on the aromatic rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Typical reducing agents include hydrogen gas (H₂) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: : Quinone derivatives.
Reduction: : Amines.
Substitution: : Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate cellular processes. Its structural similarity to other biologically active compounds can help in understanding biological pathways.
Medicine
The compound has potential medicinal applications, such as in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may also be exploited in the development of new materials.
Mechanism of Action
The mechanism by which 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring and the phenyl groups can bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and the biological system .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: : Other pyrazole-based compounds with different substituents.
Phenyl derivatives: : Compounds containing phenyl rings with various functional groups.
Hydrazide derivatives: : Other hydrazide compounds with different substituents.
Uniqueness
What sets 3-(4-ethoxyphenyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide apart from similar compounds is its specific combination of functional groups and the resulting reactivity and biological activity
Properties
IUPAC Name |
3-(4-ethoxyphenyl)-N-[(E)-(4-hydroxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-2-26-16-9-5-14(6-10-16)17-11-18(22-21-17)19(25)23-20-12-13-3-7-15(24)8-4-13/h3-12,24H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZNVNLDOWFAEU-UDWIEESQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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